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Quaterphenyl

Cat. No.: B3423261
CAS No.: 29036-02-0
M. Wt: 306.4 g/mol
InChI Key: OWPJBAYCIXEHFA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quaterphenyl (B1678625) Studies

This compound, as part of the broader class of oligophenyls, has a history intertwined with the study of conjugated aromatic systems. Its existence has been recognized for a considerable period, understood as a progression from simpler aromatic molecules like benzene, biphenyl (B1667301), and terphenyl. wikipedia.org, thieme-connect.com Early investigations into its chemical nature and potential applications date back several decades, with studies on methyl derivatives of p-quaterphenyl (B89873) appearing in scientific literature as early as 1957. acs.org this compound has also played a role as a precursor or model compound in the synthesis of conjugated polymers, such as poly(p-phenylene) (PPP), contributing to the understanding and development of materials with enhanced thermal and electronic properties. chalcogen.ro The evolution of this compound research reflects a broader trend in organic chemistry and materials science, moving from fundamental synthesis to the design of sophisticated molecules for advanced technological applications. researchgate.net, dic-global.com

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound holds significant importance primarily due to its promising optoelectronic characteristics and its utility in materials science. ontosight.ai, cymitquimica.com It is recognized for its potential in the field of organic electronics, serving as a key component in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to its favorable charge carrier mobility and stability. ontosight.ai Beyond electronics, this compound functions as a scintillator, a material that emits light when exposed to ionizing radiation, often dissolved in solvents like toluene (B28343) for such applications. chemicalbook.com, wikipedia.org Current research also explores its integration into photodetectors and organic/inorganic photodiodes, leveraging its specific absorption and emission spectra. carta-evidence.org Furthermore, studies have investigated the intriguing possibility of superconductivity in this compound when doped with alkali metals, such as potassium, indicating a diverse range of research interests. ebi.ac.uk, arxiv.org Its role as a chromophore is also noteworthy, contributing to its luminescent properties. chemicalbook.com, wikipedia.org

Overview of Key Academic Research Trajectories for this compound

Academic research concerning this compound follows several key trajectories, driven by its potential applications and fundamental scientific interest.

Synthesis: A primary research focus involves developing efficient and versatile synthetic methodologies. This includes multi-step organic synthesis routes and modern cross-coupling techniques, such as the Suzuki-Miyaura coupling, for creating the aryl-aryl bonds necessary for this compound structures. ontosight.ai Plasma polymerization is also investigated as a method for producing this compound-like thin films. chalcogen.ro A significant area of research is dedicated to synthesizing functionalized derivatives tailored for specific applications, notably in the field of liquid crystals. tandfonline.com, researchgate.net, researchgate.net, tandfonline.com, researchgate.net

Photophysical Properties: A major research thrust centers on understanding and optimizing the photoluminescence (PL) characteristics of this compound and its derivatives. Studies meticulously investigate parameters such as photoluminescence quantum yields (PLQY), absorption and emission spectra, and Stokes shifts, particularly for applications requiring efficient solid-state emitters and advanced optoelectronic devices. omlc.org, researchgate.net, nih.gov, carta-evidence.org

Electronic and Material Properties: Research also explores the electronic behavior of this compound in thin film form, examining structural attributes like monoclinic crystal structures, energy gaps, and charge carrier mobility. ontosight.ai, carta-evidence.org A distinct research avenue investigates the emergent property of superconductivity in this compound systems when doped with alkali metals, highlighting its potential in condensed matter physics. ebi.ac.uk, arxiv.org

Thermal Stability: Characterization of the thermal stability of this compound and its derivatives is crucial for applications operating under demanding temperature conditions. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are routinely employed to assess these properties. nih.gov

Application-Oriented Research: Current research trajectories are strongly guided by the pursuit of practical applications, particularly in organic electronics (OLEDs, OFETs), optoelectronic devices (photodiodes), and advanced functional materials like liquid crystals. ontosight.ai, cymitquimica.com, tandfonline.com, researchgate.net, carta-evidence.org

Data Tables

Table 1: Key Physical Properties of p-Quaterphenyl

PropertyValueSource
Molecular FormulaC24H18 chemsrc.com, nih.gov, cymitquimica.com, chemeo.com
Molar Mass306.40 g/mol chemsrc.com, nih.gov, chemeo.com
AppearanceWhite powder / Colorless solid chemicalbook.com, cymitquimica.com
Melting Point312-314 °C chemicalbook.com
Boiling Point428 °C (at 18 mm Hg) chemicalbook.com
479.8 °C (at 760 mmHg) chemsrc.com
Density1.074 g/cm³ chemsrc.com

Table 2: Key Photophysical Properties of p-Quaterphenyl

PropertyValueSolventExcitation WavelengthSource
Absorption Maxima~295 nmCyclohexane (B81311)- omlc.org, photochemcad.com
Emission Maxima435 nm, 444 nmCyclohexane337.8 nm (N2 laser) carta-evidence.org
Photoluminescence Quantum Yield (PLQY)0.89Cyclohexane- omlc.org
0.92-- omlc.org
0.91Dioxane- researchgate.net
Energy Gap (Eg)2.87 eV (from absorption)-- carta-evidence.org
2.74 eV (from photoluminescence)-- carta-evidence.org
Stokes Shift0.13 eV-- carta-evidence.org

Mentioned Compound Names:

this compound

p-Quaterphenyl

m-Quaterphenyl

o-Quaterphenyl

Biphenyl

Terphenyl

Benzene

p-xylene (B151628)

Poly(p-phenylene) (PPP)

Poly(p-phenylenevinylene) (PPV)

Tetramethyl-quaterphenyl derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18 B3423261 Quaterphenyl CAS No. 29036-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-(3-phenylphenyl)benzene
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InChI

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
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InChI Key

OWPJBAYCIXEHFA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
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Molecular Formula

C24H18
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DSSTOX Substance ID

DTXSID5029346
Record name Quaterphenyl
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Molecular Weight

306.4 g/mol
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Physical Description

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization]
Record name Quaterphenyl
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Vapor Pressure

0.00000086 [mmHg]
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CAS No.

1166-18-3, 29036-02-0
Record name Quaterphenyl
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Synthetic Methodologies for Quaterphenyl and Its Derivatives

Established Synthetic Routes for Oligophenyls

The synthesis of quaterphenyls largely relies on well-established cross-coupling reactions that have been refined over the years for the creation of carbon-carbon bonds between aryl systems. Additionally, other polymerization techniques have been explored for specific applications, such as the formation of thin films.

Cross-Coupling Reactions in Quaterphenyl (B1678625) Synthesis

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this compound synthesis, offering a high degree of control over the final structure.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, and it has been successfully applied to the synthesis of quaterphenyls. This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. mdpi.com

A general approach for the synthesis of monofunctionalized p-quaterphenyls utilizes a Suzuki cross-coupling strategy. researchgate.net In one pathway, functionalized 4-iodobiphenyls are coupled with biphenyl-4-ylboronic acid. The reaction is efficiently catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with cesium fluoride (B91410) as the base, yielding the desired quaterphenyls in moderate to good yields. researchgate.net An alternative one-pot, two-step strategy involves the sequential Suzuki coupling reactions starting from benzene-1,4-diboronic acid. This method first reacts the diboronic acid with a functionalized iodobenzene (B50100) to form a biphenylylboronic acid intermediate, which is then coupled with 4-iodobiphenyl (B74954) without purification. researchgate.net

Detailed research findings have demonstrated the efficacy of this method. For instance, the synthesis of various monofunctionalized p-quaterphenyls has been reported with the following results:

ReactantsCatalystBaseSolventYield
4'-Functionalized 4-iodobiphenyl + Biphenyl-4-ylboronic acid3 mol% Pd(PPh₃)₄Cesium FluorideToluene (B28343)/Methanol/Water39-59%
Benzene-1,4-diboronic acid + 4-Functionalized iodobenzene, then + 4-IodobiphenylPd(PPh₃)₄Potassium CarbonateToluene/Methanol/Water57-65%

This table presents data synthesized from reported experimental results for the Suzuki-Miyaura synthesis of monofunctionalized p-quaterphenyls. researchgate.net

The choice of base and solvent system is crucial for optimizing the reaction conditions and achieving satisfactory yields, especially when dealing with the low solubility of oligophenyls. researchgate.net

The Negishi reaction provides another powerful tool for the formation of carbon-carbon bonds, coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls and can be extended to the construction of this compound derivatives. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often preferred due to their higher yields and greater tolerance for various functional groups. wikipedia.org

While specific examples detailing the synthesis of this compound via the Negishi reaction are less common in introductory literature, the principles are directly applicable. For instance, a biphenyl (B1667301) halide could be coupled with a biphenylzinc reagent, or a sequential coupling strategy could be employed. The reaction has been successfully used in the total synthesis of complex natural products, demonstrating its reliability and broad scope. For example, in the synthesis of (−)-stemoamide, a Negishi coupling was used to form an sp³-sp² C-C bond with a 78% yield. wikipedia.org In another instance, the synthesis of δ-trans-tocotrienoloic acid utilized a Negishi coupling that proceeded with a quantitative yield. wikipedia.org These examples underscore the potential for high efficiency in forming the aryl-aryl bonds necessary for this compound frameworks.

Key features of the Negishi reaction for potential this compound synthesis include:

Catalysts: Typically Pd(PPh₃)₄ or Ni(0) complexes. wikipedia.org

Reactants: An aryl halide (e.g., bromobiphenyl) and an organozinc compound (e.g., biphenylzinc chloride).

Advantages: High functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbons. wikipedia.org

The classic Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl. wikipedia.orgorganic-chemistry.org This method has been applied to the synthesis of polyarenes, including this compound derivatives. orientjchem.org The traditional reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which can limit its applicability. wikipedia.orgorganic-chemistry.org

Optimization of the Ullmann reaction is crucial for its practical use in polyarene synthesis. Research has focused on various aspects to improve yields and moderate reaction conditions. One key area of optimization is the activation of the copper catalyst. Using activated copper powder can significantly enhance the reaction's efficiency. orientjchem.org

Investigations into the synthesis of 3,3'-bitolyl, an intermediate for polyarenes, have compared different conditions for the Ullmann reaction using 3-iodotoluene. orientjchem.org The reaction can be performed without a solvent at high temperatures or in a high-boiling solvent like dimethylformamide (DMF).

MethodReactantCatalystConditionsYield
Variation A3-IodotolueneActivated Copper PowderNo solvent, 270°C, 30 min25-42%
Variation B3-IodotolueneActivated Copper PowderDMF, boiling45-60%

This table summarizes the findings from the optimization of the Ullmann reaction for the synthesis of a biaryl precursor for polyarenes. orientjchem.org

While modern cross-coupling reactions like Suzuki-Miyaura and Negishi are often preferred, the Ullmann reaction remains a relevant method, especially for the large-scale synthesis of symmetric biaryls and polyarenes where the starting materials are readily available and cost-effective. orientjchem.orgresearchgate.net

Plasma Polymerization Techniques for this compound Films

Plasma polymerization is a unique technique used to deposit thin polymer films onto a substrate. uni-mainz.de This method utilizes plasma (an ionized gas) to activate or fragment gaseous or liquid monomer molecules, which then polymerize on a surface. fraunhofer.de The resulting films are typically highly branched, cross-linked, and adhere well to the substrate. uni-mainz.de

This technique is advantageous for creating thin, pinhole-free coatings of polymers that may be insoluble in common solvents. The process involves introducing a monomer, such as an aromatic compound like biphenyl (a precursor to this compound), into a reactor where a glow discharge is generated. The energetic plasma environment creates reactive species (radicals and ions) from the monomer, which then deposit and polymerize on the substrate. uni-mainz.denih.gov

The properties of the resulting plasma-polymerized film are highly dependent on the plasma conditions, such as the power input, monomer flow rate, and pressure. researchgate.net By controlling these parameters, the chemical composition and structure of the film can be tailored. For instance, lower energy input tends to result in more "polymer-like" coatings that retain more of the original monomer structure, while higher energy input leads to denser, more fragmented, and inorganic-like films. researchgate.net

While specific studies on the plasma polymerization of this compound itself are not widely documented, the technique is applicable to aromatic hydrocarbons in general for creating functional thin films. fraunhofer.de The process offers a solvent-free method to create uniform coatings on various substrates, which is particularly useful for electronic and optical applications where thin, durable films are required. uni-mainz.defraunhofer.de

Superacid-Catalyzed Step-Polymerization Methods

Superacid-catalyzed step-polymerization has emerged as a metal-free method for synthesizing novel aromatic polymers. This one-pot reaction can be used to polymerize nonactivated aromatic hydrocarbons like p-quaterphenyl (B89873) with other monomers, such as fluoroketones. researchgate.net

In this method, a strong Brønsted superacid, typically trifluoromethanesulfonic acid (CF₃SO₃H, TFSA), is used to catalyze the polymerization at room temperature. researchgate.net The reaction of p-quaterphenyl with trifluoromethylalkyl or trifluoromethylaryl ketones in a mixture of TFSA and methylene (B1212753) chloride results in the formation of polymeric particles. researchgate.net

The resulting polymers incorporate the rigid this compound units into the polymer backbone, leading to materials with interesting properties. These fluorinated aromatic polymers have been shown to be microporous, making them potential candidates for applications such as molecular sieves. researchgate.net

Polymer PrecursorsCatalyst SystemKey Findings
p-Quaterphenyl + Trifluoromethylalkyl/aryl ketonesTrifluoromethanesulfonic acid (TFSA) in Methylene Chloride- Formation of polymeric particles at room temperature.- Polymers show insignificant weight loss below 500°C.- Solid-state NMR confirms incorporation of p-quaterphenyl.- Resulting polymers have free volumes around 0.205–0.221 cm³/g.- SEM shows pore sizes around 20–50 nm.

This table presents detailed research findings from the superacid-catalyzed polymerization of p-quaterphenyl. researchgate.net

This synthetic route offers a novel way to create high-molecular-weight polymers with ether-bond-free aryl backbones and high thermal stability. The ability to tune the properties of the resulting polymers by selecting different ketone co-monomers opens up possibilities for creating new materials with tailored functionalities. researchgate.net

Controlled Synthesis of Substituted this compound Architectures

Lateral Substitution Strategies (e.g., Fluorination, Methylation)

Lateral substitution, which involves the attachment of functional groups to the sides of the phenyl rings, is a key strategy for modifying the conformational and solid-state packing of quaterphenyls. Among the various substituents, fluorine and methyl groups are frequently employed.

Fluorination, the incorporation of fluorine atoms, significantly alters the electronic properties of the this compound system. Due to the high electronegativity of fluorine, this modification can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can enhance the environmental stability of the material, particularly its resistance to oxidation, which is a crucial attribute for its use in electronic devices.

Methylation, the introduction of methyl groups, primarily influences the solubility and crystal packing of quaterphenyls. The steric bulk of the methyl groups can disrupt the intermolecular π-π stacking, leading to improved solubility in common organic solvents. This enhanced solubility is highly beneficial for solution-based processing and fabrication of thin films.

The synthesis of laterally substituted quaterphenyls is often accomplished through cross-coupling reactions, such as the Suzuki coupling, between appropriately substituted biphenyl precursors. The final substitution pattern of the this compound is dictated by the initial placement of substituents on the starting materials.

Terminal Functionalization Approaches (e.g., Dicarboxylic Acid, Amino Groups)

Terminal functionalization, the modification of the ends of the this compound molecule, is utilized to impart specific chemical reactivity, enhance processability, or drive self-assembly into ordered supramolecular structures. Dicarboxylic acid and amino groups are prominent examples of terminal functionalities.

Quaterphenyls terminated with dicarboxylic acid groups, such as 4,4'''-p-quaterphenyldicarboxylic acid, are valuable building blocks for the synthesis of metal-organic frameworks (MOFs) and liquid crystals. The carboxylic acid moieties can coordinate to metal ions to form extended porous networks or participate in hydrogen bonding interactions that promote the formation of liquid crystalline mesophases.

Amino-terminated quaterphenyls serve as essential monomers for the production of high-performance polymers and as charge-transporting materials in organic light-emitting diodes (OLEDs). The amino groups can act as reactive sites for polymerization or can be protonated to modulate the molecule's electronic characteristics.

Synthesis of Ladder-Type Quaterphenyls

Ladder-type quaterphenyls are characterized by their planar and rigid structures, where the adjacent phenyl rings are fused by additional covalent bonds. This planarization leads to enhanced π-electron delocalization along the molecular backbone, resulting in improved charge transport properties and strong light absorption and emission. These attributes make them highly promising for applications in organic electronics.

The synthesis of these complex structures is challenging and typically involves intramolecular cyclization of a flexible this compound precursor. For instance, a Friedel-Crafts-type reaction can be employed to cyclize a precursor bearing appropriately positioned methoxy (B1213986) and methyl groups. More recent methods have utilized transition-metal catalysis, such as platinum-catalyzed C-H activation and C-C bond formation cascades, to construct the ladder framework.

Development of Chiral this compound Derivatives

Chiral quaterphenyls are molecules that are non-superimposable on their mirror images. Chirality can be introduced by attaching chiral substituents or by inducing a helical twist in the this compound backbone through the incorporation of bulky groups that restrict rotation around the inter-ring single bonds, a phenomenon known as atropisomerism. These chiral molecules are of significant interest for their potential use in asymmetric catalysis, chiral recognition, and as materials for circularly polarized luminescence (CPL).

The synthesis of chiral quaterphenyls can be achieved through the coupling of chiral building blocks or by the resolution of a racemic mixture of the final product. For example, the Suzuki coupling of a chiral phenylboronic acid with a dihalobiphenyl can yield a chiral this compound derivative. The creation of stable atropisomers often requires the introduction of bulky ortho-substituents to create a high barrier to rotation.

Combinatorial and High-Throughput Synthesis Methodologies for this compound Libraries

Combinatorial and high-throughput synthesis techniques have emerged as powerful strategies for the rapid generation and screening of large libraries of this compound derivatives. These approaches enable a systematic exploration of the structure-property relationships by efficiently creating a multitude of structurally diverse molecules.

Solid-phase synthesis is a common platform for the combinatorial generation of this compound libraries. In this approach, a biphenyl precursor is anchored to a solid support, and subsequent Suzuki coupling reactions are carried out with a diverse set of boronic acids in a parallel or split-and-pool fashion. This methodology allows for the creation of a large number of distinct this compound compounds in a short amount of time, which can then be screened for desired properties.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of quaterphenyls, especially complex and highly substituted derivatives, necessitates careful optimization of reaction conditions to maximize yields and ensure high purity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this compound synthesis, and its success is contingent on several critical parameters.

Key reaction parameters that are typically optimized include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For instance, the synthesis of sterically hindered quaterphenyls may require the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling reaction. Similarly, the selection of an appropriate base and solvent is crucial for ensuring the solubility of the reactants and promoting the catalytic cycle.

The table below provides an interactive overview of typical conditions for Suzuki coupling reactions in this compound synthesis.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Toluene, Dioxane, DMF, THF/H₂O
Temperature 60-120 °C

Advanced Spectroscopic and Characterization Techniques in Quaterphenyl Research

Structural Elucidation and Crystallographic Analysis

The precise arrangement of molecules in crystalline solids and thin films is fundamental to their physical properties. Techniques like X-ray diffraction (XRD) and various microscopic methods provide detailed insights into these structures.

X-ray diffraction is a powerful tool for determining the crystal structure, lattice parameters, and phase purity of solid materials. For quaterphenyl (B1678625), XRD studies have characterized its bulk crystalline form and the structural ordering in thin films deposited on various substrates.

Bulk crystalline this compound typically crystallizes in a monoclinic unit cell with the space group P 2₁/a researchgate.net. The reported lattice parameters are approximately a = 0.811 nm, b = 0.561 nm, and c = 1.791 nm, with a monoclinic angle β of 95.80° researchgate.net. In this arrangement, this compound molecules form stacked layers with a herringbone packing within each layer researchgate.net.

In thin films, especially those deposited on crystalline substrates like Au(111), XRD reveals polycrystalline structures with varying degrees of epitaxial ordering researchgate.netaip.orgnih.govaip.orgtugraz.attugraz.at. Studies have shown that as-deposited films often exhibit a monoclinic structure researchgate.net. The orientation of crystallites can be influenced by the substrate, with specific planes like (211) or (311) aligning parallel to the substrate surface, indicating epitaxial growth aip.orgtugraz.attugraz.at. Annealing can lead to recrystallization and changes in crystallite size, which in turn affect electrical properties researchgate.net. High-pressure XRD studies have also indicated structural changes, potentially related to the dihedral angle between phenyl rings, without a clear first-order phase transition up to 13 GPa wsu.edu.

Table 1: XRD Structural Parameters of this compound

Crystal System Space Group Lattice Parameters (nm) β (°) Reference

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for visualizing the surface morphology, grain structure, and growth patterns of this compound thin films. These methods provide direct evidence of how molecules arrange themselves on a surface and how films evolve during deposition.

SEM and AFM analyses of this compound thin films deposited via thermal evaporation or physical vapor transport have revealed diverse morphologies. On clean gold surfaces, for instance, films can consist of needle-shaped crystallites or islands, with their orientation influenced by the substrate's crystallographic structure aip.orgnih.govtugraz.at. Studies on NaCl(001) substrates have shown accumulations of this compound molecules around surface defects, with crystallites oriented with their long molecular axes nearly perpendicular to the surface aip.org. The morphology can transition from ordered monolayers to 2D powder-like structures with increasing film thickness aip.org. The application of techniques like AFM has also demonstrated the potential for forming molecularly smooth films over large areas, which is critical for device applications researchgate.net.

Hirschfeld surface analysis is a computational method used to visualize and quantify the nature and contribution of different intermolecular interactions within a crystal lattice. By mapping electron density, it provides a detailed "fingerprint" of the interactions surrounding a molecule.

Vibrational and Electronic Spectroscopic Probes

Spectroscopic methods probe the vibrational and electronic energy levels of molecules, offering insights into their structure, bonding, and electronic transitions.

Infrared (IR) spectroscopy is widely used to confirm the molecular structure of organic compounds by identifying characteristic vibrational modes associated with specific functional groups and bond types. For this compound, IR spectroscopy is employed to verify the integrity of thin films after deposition processes and to study structural changes under external stimuli.

IR spectra of this compound films deposited by thermal evaporation have confirmed that the process is effective in producing films without significant molecular dissociation researchgate.net. The characteristic absorption bands of this compound, corresponding to C-H stretching and aromatic ring vibrations, can be identified nih.govnist.gov. Furthermore, IR spectroscopy has been utilized in high-pressure studies to monitor conformational changes in polyphenyl molecules, including this compound, where specific IR-active modes can change or disappear as molecules transition from a twisted to a more planar conformation under pressure wsu.eduresearchgate.net.

UV-Vis absorption spectroscopy is a primary method for investigating the electronic structure of organic molecules, revealing information about electronic transitions, conjugation length, and the energy gap. This compound, with its extended π-electron system, exhibits characteristic absorption in the UV region.

The UV-Vis absorption spectra of this compound films typically show broad absorption bands in the ultraviolet range, indicative of π-π* electronic transitions researchgate.netresearchgate.netacademie-sciences.fr. The exact position and shape of these bands are influenced by factors such as the solid-state packing, film morphology, and any processing or annealing steps researchgate.netresearchgate.net. For instance, studies have reported absorption spectra for this compound thin films with broad absorption extending from the UV into the visible range, with reported optical band gaps around 2.87 eV for as-deposited films, decreasing to 2.74 eV after annealing researchgate.net. Other studies report direct optical band gaps of 2.35 eV for as-deposited films, which decrease to 2.05 eV upon annealing researchgate.net. These values reflect the delocalization of π-electrons along the conjugated backbone. Derivatives of this compound, such as fluorinated versions, show shifts in absorption maxima, demonstrating the sensitivity of the electronic properties to molecular structure researchgate.net.

Table 2: UV-Vis Absorption Maxima and Energy Gaps of this compound

Sample/Conditions Absorption Maxima (λ_max) Energy Gap (E_g) Reference
Thin film (as-deposited) ~200–2500 nm (broad absorption) ~2.87 eV researchgate.net
Thin film (annealed) ~200–2500 nm (broad absorption) ~2.74 eV researchgate.net
Thin film (as-deposited) Not specified (direct optical band gap) ~2.35 eV researchgate.net
Thin film (annealed) Not specified (direct optical band gap) ~2.05 eV researchgate.net
Solution (Dichloromethane) 272 nm Not specified academie-sciences.fr (for derivative)

Note: Some references provide broad absorption ranges rather than specific λ_max values for thin films. Values for derivatives are included where direct this compound data is limited but illustrative of spectral properties.

Compound List

This compound (C₂₄H₁₈)

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful technique used to investigate the light-emitting properties of molecules like this compound. By exciting the sample with light of a specific wavelength and measuring the emitted light, researchers can determine emission spectra, quantum yields, and energy gaps. This compound is known for its blue emission, a characteristic that makes it attractive for display technologies.

Research has shown that para-quaterphenyl (p-quaterphenyl) thin films exhibit distinct emission peaks. When excited by a nitrogen laser at 337.8 nm, p-quaterphenyl (B89873) films have been observed to display two emission peaks, typically around 435 nm and 444 nm researchgate.net. The energy gap, derived from both absorption and photoluminescence data, provides insight into the electronic transitions within the molecule, with values around 2.74 eV obtained from PL measurements researchgate.net. The Stokes shift, the difference between the peak absorption and emission wavelengths, is reported to be approximately 0.13 eV researchgate.net. Furthermore, the fluorescence quantum yield, a measure of the efficiency of luminescence, for p-quaterphenyl in solution has been reported to be high, around 0.89 or 0.92 omlc.org. These parameters are critical for designing efficient luminescent materials.

Data Table 1: Photoluminescence (PL) Emission Characteristics of p-Quaterphenyl

ParameterValue(s)Notes
Emission Peaks (nm)435, 444Excited by N2-laser (337.8 nm) researchgate.net
Excitation Wavelength275 nm omlc.org, 337.8 nm researchgate.net
Energy Gap (eV)2.74 (from PL)2.87 (from absorption) researchgate.net
Stokes Shift (eV)0.13 researchgate.net
Quantum Yield0.89, 0.92 omlc.org
SolventCyclohexane (B81311) omlc.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is invaluable for identifying molecules and characterizing their structural properties through vibrational fingerprinting. This technique probes the vibrational modes of a molecule, which are unique to its chemical structure and bonding. For this compound, Raman spectroscopy can reveal information about the stretching and bending of its phenyl rings and the linkages between them.

The Raman spectra of oligophenylenes, including this compound, exhibit characteristic bands that correspond to specific vibrational modes. Previous studies have assigned intense and narrow peaks to inter-ring C-C stretching vibrations, often observed around 1582 cm⁻¹, and vibrations of the sp² hybridized carbon atoms within the phenyl rings, typically around 1319 cm⁻¹ researchgate.net. Other observed bands, such as those around 1220 cm⁻¹ (intra-ring C-C stretching), 1280 cm⁻¹ (inter-ring C-C stretching), and 1600 cm⁻¹ (in-plane C-H bending), further contribute to the molecule's unique vibrational fingerprint researchgate.net. These specific spectral signatures allow for the unambiguous identification and structural confirmation of this compound.

Data Table 2: Characteristic Raman Shifts of p-Quaterphenyl

Vibrational Mode DescriptionCharacteristic Raman Shift (cm⁻¹)Notes
Inter-ring C-C stretching~1582Assignment based on previous Raman studies researchgate.net
Vibrations of sp² carbons in phenyl rings~1319Assignment based on previous Raman studies researchgate.net
Intra-ring C-C stretching~1220General oligophenylene vibration researchgate.net
Inter-ring C-C stretching~1280General oligophenylene vibration researchgate.net
In-plane C-H bending~1600General oligophenylene vibration researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure, connectivity, and conformational dynamics of organic compounds like this compound. It provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

NMR studies on this compound and its derivatives are instrumental in confirming the linear arrangement of the phenyl rings and assessing the molecule's conformation in solution. For instance, ¹H NMR spectra of this compound or related structures can display signals in the aromatic region, with specific chemical shifts providing information about the symmetry and electronic distribution within the molecule. Signals around 7.46 ppm (multiplet) and 7.62–7.74 ppm (overlapping signals) have been observed for aromatic protons, aiding in structural identification researchgate.net. In more complex systems incorporating this compound units, such as macrocycles, specific protons have been found to resonate at lower fields (e.g., 7.77 ppm and 7.67 ppm) due to anisotropic effects from adjacent unsaturated bonds, indicating their position and electronic environment academie-sciences.fr. ¹³C NMR can also provide precise structural data, with sp carbon atoms in this compound-containing structures observed around 89.3 ppm, suggesting a relatively strain-free configuration academie-sciences.fr. Beyond static structure determination, NMR can also provide insights into conformational flexibility and energy barriers for bond rotation, which are crucial for understanding how the molecule behaves in different environments copernicus.org.

Theoretical and Computational Investigations of Quaterphenyl

Quantum Chemical Approaches

Quantum chemical methods are indispensable for predicting molecular properties from first principles, offering detailed information about electronic structure and excited-state dynamics.

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure and optical properties of molecules like quaterphenyl (B1678625). DFT methods, particularly those employing hybrid functionals such as B3LYP, have been utilized to calculate key electronic parameters, including ionization potential, electron affinity, chemical hardness, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netresearchgate.netaip.org. These parameters are directly related to a molecule's reactivity, conductivity, and light absorption characteristics. Studies on substituted this compound derivatives, such as tetramethyl-p-quaterphenyl, have revealed how molecular modifications and environmental factors (e.g., solvent effects) influence these electronic properties researchgate.netresearchgate.netaip.org. For instance, the presence of a cyclohexane (B81311) solvent can induce a blue shift in absorption peaks compared to the gas phase researchgate.net. DFT calculations also provide insights into the distribution of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding charge transfer and exciton (B1674681) formation researchgate.netresearchgate.net.

Table 1: Electronic Properties of Tetramethyl-p-quaterphenyl (DFT Calculations)

PropertyValue (Without Solvent)Value (With Cyclohexane Solvent)Reference
HOMO (eV)-5.717-5.845 researchgate.netresearchgate.net
LUMO (eV)-2.777-2.594 researchgate.netresearchgate.net
Energy Gap (Eg) (eV)2.9393.251 researchgate.netresearchgate.net
Electrophilicity (ω) (eV)4.24734.2201 researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, including excitation energies, oscillator strengths, and transition dipole moments. These calculations are fundamental for understanding the photophysical behavior of this compound, such as its absorption and emission spectra rsc.orgresearchgate.netacs.orgnih.gov. TD-DFT studies on fluorinated ladder-type quaterphenyls have demonstrated that the degree and position of fluorine substitution significantly impact the spectral positions, band shapes, fluorescence quantum yields, and lifetimes rsc.orgresearchgate.net. These effects are attributed to subtle changes in the molecular orbitals involved in electronic transitions and the vibronic patterns of the ground (S₀) and first excited (S₁) states rsc.orgresearchgate.net. Furthermore, TD-DFT is instrumental in analyzing the nature of excited states, including charge-transfer (CT) and locally excited (LE) states, which are crucial for processes like energy transfer and photochemistry acs.orgscience.govresearchgate.net.

Table 2: Excitation Energies and Oscillator Strengths for Tetramethyl-p-quaterphenyl (TD-DFT Calculations)

Excited StateEnergy (nm)Energy (eV)Oscillator Strength (f)Reference
1st338.823.65931.5891 researchgate.net
2nd291.754.24970.0001 researchgate.net
3rd284.564.35700.0030 researchgate.net

Note: Data pertains to Tetramethyl-p-quaterphenyl.

For systems where electron correlation is significant or where excited-state dynamics involve multiple electronic states, ab initio multireference quantum chemical methods are employed. These methods, such as CASSCF (Complete Active Space Self-Consistent Field) and its extensions like XMCQDPT (eXact Multi-Configurational Quasi-Particle Density Theory), are used to calculate parameters for charge transport models, like the Marcus theory rate constant acs.orgacs.orgnih.gov. In the context of this compound crystals, these methods have been utilized to determine the microscopic parameters governing hole hopping rates between adjacent molecules acs.org. The accuracy of these ab initio calculations is vital for predicting the thermally activated hole mobility in organic semiconductor crystals acs.orgfigshare.com.

The Self-Consistent Field (SCF) method within the Linear Combination of Atomic Orbitals (LCAO) Molecular Orbital (MO) theory provides a foundational framework for understanding chemical bonding and electronic structure q-chem.communi.czresearchgate.net. This approach describes molecular orbitals as linear combinations of atomic orbitals, allowing for the calculation of electron distribution and bond orders q-chem.comresearchgate.net. The bond order, calculated as half the difference between the number of electrons in bonding and antibonding molecular orbitals, quantifies the strength and nature of chemical bonds within the this compound molecule q-chem.communi.czresearchgate.net. SCF-LCAO-MO calculations are essential for analyzing the delocalized π-electron system characteristic of conjugated molecules like this compound, providing insights into the stability and electronic delocalization within the molecular structure researchgate.netdtic.mil.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, offers a rigorous method for partitioning molecular space into atomic basins based on the topology of the electron density pitt.eduresearchgate.netavogadro.cc. QTAIM analysis, applied to this compound, allows for the detailed characterization of electron distribution, identification of bond paths, and determination of atomic properties researchgate.netdergipark.org.tr. By examining the gradient vector field of the electron density, QTAIM identifies critical points, such as bond critical points, which are indicative of chemical bonds and their characteristics pitt.edu. This topological analysis provides a deeper understanding of the nature of bonding and interatomic interactions within the this compound framework, contributing to a more complete picture of its electronic structure pitt.eduresearchgate.netdergipark.org.tr. Studies have explored the application of QTAIM to this compound nanowires under electric fields, revealing how electron distribution and chemical bond characteristics change researchgate.netdergipark.org.tr.

Simulations of Molecular Dynamics and Charge Transport

Molecular dynamics (MD) simulations, often coupled with quantum chemical calculations, are employed to study the collective behavior of molecules and their transport properties in condensed phases, such as molecular crystals acs.org. For this compound, these simulations are crucial for understanding charge transport, particularly hole transport in organic semiconductor crystals acs.orgfigshare.comacs.org.

Table 3: Charge Transport Properties of p-Quaterphenyl (B89873) Crystal

PropertyValueDirectionMethodReference
Hole Mobility< 0.01 cm²/ (V·s)Monte Carlo simulation with Marcus-like rate constants (ab initio derived) acs.orgfigshare.com
Transport TypeThermally activated hopping, localized statesN/ATheoretical analysis and simulation acs.orgfigshare.com

Prediction of Electronic and Photophysical Parameters

Theoretical calculations provide a powerful means to predict fundamental electronic and photophysical parameters of this compound and its derivatives, offering insights into their potential applications.

Ionization Potential, Electron Affinity, and Energy Gap Determination

Key electronic properties such as ionization potential (IP), electron affinity (EA), and the energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are routinely calculated using computational chemistry methods like Density Functional Theory (DFT). For tetramethyl-p-quaterphenyl, DFT calculations using the B3LYP functional with a 6-311G** basis set have yielded specific values for these parameters, both in the absence and presence of a solvent ajchem-a.com.

Table 1: Electronic Properties of Tetramethyl-p-Quaterphenyl (DFT Calculations)

PropertyWithout Solvent (eV)With Cyclohexane Solvent (eV)
Ionization Potential5.7175.845
Electron Affinity2.7772.594
Energy Gap (HOMO-LUMO)2.9393.251

These calculated values are critical for understanding the molecule's behavior in electronic devices, such as its ability to donate or accept electrons and the energy required for electronic excitations rsc.orglibretexts.orglibretexts.org. The energy gap, in particular, is directly related to the wavelengths of light the molecule can absorb or emit libretexts.orgresearchgate.net.

Chemical Hardness, Softness, and Electronegativity Calculations

Related to the frontier orbital energies are concepts of chemical hardness, softness, and electronegativity, which describe a molecule's resistance to electron deformation and its tendency to attract electrons, respectively rsc.orgscielo.brunc.educhalcogen.ro. These parameters are derived from IP and EA values.

For tetramethyl-p-quaterphenyl, calculations indicate the following values for these descriptors ajchem-a.com:

Table 2: Chemical Reactivity Descriptors for Tetramethyl-p-Quaterphenyl (DFT Calculations)

PropertyWithout SolventWith Cyclohexane Solvent
Chemical Hardness1.469 eV1.6255 eV
Electronegativity4.2473 eV4.2201 eV

Chemical hardness quantifies the resistance of a molecule to changes in its electron distribution scielo.brchalcogen.ro. A higher hardness generally implies greater stability scielo.br. Electronegativity, on the other hand, is a measure of the average electron-binding energy rsc.orgchalcogen.ro.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic transitions and reactivity libretexts.orgresearchgate.netjoaquinbarroso.com. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the lowest energy electronic transition libretexts.orgresearchgate.net. Computational studies analyze the spatial distribution of these orbitals to identify regions of electron density and predict reactive sites ajchem-a.comrsc.orgjoaquinbarroso.com.

For tetramethyl-p-quaterphenyl, the distribution of HOMO and LUMO orbitals has been computationally mapped, illustrating the delocalization of electron density across the conjugated system ajchem-a.com. These orbitals are central to processes such as charge injection and transport in organic electronic devices and are key to understanding photophysical phenomena like fluorescence and phosphorescence libretexts.orgresearchgate.net. Electronic transitions, often dominated by the HOMO-LUMO transition, are directly influenced by the energy gap and molecular structure niscpr.res.in.

Theoretical Studies of Solvent Effects on this compound Properties

The behavior of this compound and its derivatives can be significantly influenced by their surrounding environment, particularly the solvent. Theoretical studies employing models like the Polarizable Continuum Model (PCM) are used to investigate these solvent effects on electronic and photophysical properties ajchem-a.comscielo.org.cojournalajr2p.comufjf.br.

Studies on this compound derivatives have shown that solvent polarity can alter electronic properties such as ionization potential, electron affinity, and energy gap ajchem-a.comufjf.br. For instance, in tetramethyl-p-quaterphenyl, the presence of cyclohexane as a solvent led to an increase in the energy gap and ionization potential, while the electron affinity decreased compared to the gas phase calculation ajchem-a.com. These changes are attributed to specific solute-solvent interactions, such as dipole-dipole interactions and polarization effects, which stabilize or destabilize the molecular orbitals differently scielo.org.cojournalajr2p.comufjf.br. Such solvent-induced modifications are critical for tuning the optoelectronic performance of this compound-based materials in various applications.

Compound List:

this compound

Tetramethyl-p-quaterphenyl

Research on Electronic and Optical Phenomena in Quaterphenyl Systems

Charge Transport Mechanisms and Conductivity Research

The movement of charge carriers within quaterphenyl (B1678625) systems is a key area of investigation, with studies focusing on conductivity in various forms, including thin films and molecular crystals.

Investigation of AC Conductivity and Dielectric Behavior in Thin Films

Studies on para-quaterphenyl (p-quaterphenyl) thin films have characterized their AC conductivity and dielectric properties as a function of frequency and temperature. The AC conductivity generally increases with both temperature and frequency, indicating a thermally activated process. The dielectric constant and dielectric loss exhibit a decrease with increasing frequency and an increase with rising temperature. These observations are consistent with polarization phenomena in the material. researchgate.netscience.govscience.gov

Correlated Barrier Hopping Model Interpretation of Conduction

The dominant mechanism explaining the charge transport in p-quaterphenyl (B89873) thin films and bulk samples has been identified as the Correlated Barrier Hopping (CBH) model. This model suggests that charge carriers hop between localized states, with the hopping rate influenced by the energy barriers between these states. The CBH model effectively describes the observed frequency and temperature dependence of AC conductivity, with the AC activation energy decreasing as frequency increases, further supporting hopping conduction. researchgate.netafricaresearchconnects.comresearchgate.net

Anisotropic Hole Transport in Molecular Crystals

Research into this compound in its molecular crystal form has highlighted anisotropic hole transport. This means that the mobility of holes, which are positively charged carriers, is dependent on the direction within the crystal lattice. Theoretical studies and simulations aim to elucidate the relationships between molecular structure, packing arrangements, and the resulting directional dependence of hole mobility. researchgate.netacs.orgx-mol.comras.ru

Photophysical Processes and Luminescence Studies

This compound and its derivatives exhibit significant photophysical properties, including fluorescence, which are vital for optoelectronic applications.

Fluorescence Quantum Yields and Lifetimes

Studies on p-quaterphenyl and its derivatives have reported fluorescence quantum yields and lifetimes. For example, certain folded fluorophores containing this compound units have demonstrated absolute fluorescence quantum yields ranging from 30% to 38% in THF solution. Their fluorescence lifetimes in THF have been measured between 6.5 and 8.6 nanoseconds (ns), indicating radiative decay from singlet excited states. acs.orgresearchgate.netfigshare.comglobal-sci.org

Compound Name Table

Common NameChemical Name/Description
p-Quaterphenyl1,1′:4′,1′′:4′′,1′′′-Quaterphenyl; 1,4-bis(phenyl)benzene
Tetramethyl-p-quaterphenyl2,5,2''',5'''-tetramethyl-p-quaterphenyl
Perfluoro-p-quaterphenylPerfluoro-p-quaterphenyl (PFQP)
BBQ4,4′-bis(2-butyloctyloxy)-p-quaterphenyl
TMI2,5,2'''',5''''-tetramethyl-p-quinquephenyl
QUI3,5,3'''',5''''-tetra-f-butyl-p-quinquephenyl

Applications of Quaterphenyl in Advanced Materials Research

Organic Electronics Development

Quaterphenyl (B1678625) and its substituted forms are integral to the advancement of organic electronics, contributing to the development of more efficient and stable devices.

This compound derivatives have shown considerable promise in OLED technology. Their ability to facilitate charge transport and, in some cases, act as emissive materials, makes them attractive for improving device performance. For instance, compounds derived from [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-diamine (QPDA), such as 4P-NPD, have been successfully employed as blue emission layers, for efficient excitation blocking, and as hole extraction layer materials in OLEDs lookchem.comossila.com. These materials contribute to reduced efficiency roll-off in devices, a critical factor for practical applications ossila.com. Furthermore, p-quaterphenyl (B89873) monolayers have demonstrated excellent performance in organic field-effect transistors (OFETs), indicating their broader potential in organic electronic devices, including OLEDs researchgate.net. The inherent charge carrier mobility and stability of this compound compounds are key attributes for their integration into OLED architectures ontosight.ai.

In the realm of photovoltaic devices, including organic solar cells (OSCs), this compound derivatives are being explored for their potential as donor materials. Their suitable energy levels and favorable absorption properties, coupled with good charge carrier mobility, make them candidates for efficient light harvesting and charge separation ontosight.aiontosight.ai. The development of p-quaterphenyl monolayers also shows promise for organic photovoltaic cells (OPVs) due to their excellent performance characteristics researchgate.net.

Para-quaterphenyl (p-quaterphenyl) thin films have been extensively studied for their application in organic/inorganic photodiodes. Research has characterized these films, revealing a monoclinic structure and significant absorption across a broad wavelength range (200–2500 nm) carta-evidence.orgresearchgate.net. Photoluminescence measurements show distinct emission peaks at 435 nm and 444 nm, with an energy gap reported around 2.74–2.87 eV carta-evidence.orgresearchgate.net. When integrated into p-quaterphenyl/p-Si heterojunctions, these films demonstrate promising photodiode characteristics, including responsivity and detectivity, suggesting their utility in enhancing photodetector performance carta-evidence.orgresearchgate.netdergipark.org.trdergipark.org.tr.

Table 1: p-Quaterphenyl Thin Film Properties for Photodiodes

PropertyValueUnitMeasurement Method/Condition
StructureMonoclinic-X-ray Diffraction (XRD)
Absorption Range200–2500nmSpectrophotometry
Photoluminescence Peak 1435nmExcitation at 337.8 nm (N2 laser)
Photoluminescence Peak 2444nmExcitation at 337.8 nm (N2 laser)
Energy Gap (Absorption)2.87eVAbsorption spectrum
Energy Gap (Photoluminescence)2.74eVPhotoluminescence spectrum
Stokes Shift0.13eVCalculated from absorption/PL

This compound units are incorporated into poly(aryl ether)s to create advanced charge transporting materials. Specifically, p-quaterphenyl segments, particularly when functionalized with electron-withdrawing groups such as cyano or trifluoromethyl, serve as effective electron transporting units due to their enhanced electron affinity acs.org. These polymers, such as poly[oxy-[9-(2-ethylhexyl)carbazole-3,6-oxy]-3,3'''-dicyano-p-quaterphenyl-4,4'''-ylene] (PCNCA) and poly[oxy-[9-(2-ethylhexyl)carbazole-3,6-oxy]-3,3'''-bis(trifluoromethyl)p-quaterphenyl-4,4'''-ylene] (PCFCA), exhibit good thermal stability, with 5% weight loss temperatures above 400 °C acs.org. The HOMO and LUMO energy levels of these polymers are reported as approximately -5.23 eV and -3.25 eV for PCNCA, and -5.41 eV and -3.32 eV for PCFCA, respectively acs.org. Such materials are crucial for improving the stability and reducing the operating voltage of polymeric light-emitting diodes (PLEDs) nih.gov.

Table 2: this compound-Containing Poly(aryl ether)s for Charge Transport

Polymer Name/TypeThis compound Unit FunctionHOMO Level (eV)LUMO Level (eV)Thermal Stability (Td5%)
PCNCAElectron Transport-5.23-3.25> 400 °C
PCFCAElectron Transport-5.41-3.32> 400 °C

Liquid Crystal Research and Display Technologies

This compound derivatives are also central to the development of liquid crystal (LC) materials, particularly for high-performance display technologies. Their rigid, rod-like molecular structure and the ability to tune their properties through substitution make them ideal candidates for liquid crystalline phases.

The synthesis of substituted quaterphenyls has yielded compounds with significant mesomorphic properties. Researchers have synthesized numerous laterally substituted 4,4'''-dialkyl-p-quaterphenyls, incorporating groups such as fluorine, chlorine, and methyl, to study their mesomorphic behavior and phase transition temperatures tandfonline.com. These studies highlight how the type, number, and position of lateral substituents influence the resulting liquid crystalline phases tandfonline.comresearchgate.netmdpi.com.

Quaterphenyls functionalized with isothiocyanate terminal groups and lateral alkyl substituents have demonstrated high birefringence (Δn), typically in the range of 0.44–0.63 researchgate.netsurajitdhara.in. Such high birefringence is crucial for applications requiring rapid switching times and broad nematic ranges in liquid crystal displays researchgate.netmdpi.com. Furthermore, nematic thioisocyanate this compound liquid crystals exhibit high dielectric anisotropy, making them suitable for applications operating in the GHz frequency range researchgate.net. The incorporation of chiral fragments into this compound structures can lead to the formation of smectic-C* phases with extended temperature ranges, exceeding 95 °C in some instances researchgate.net. The potential application of compounds like [1,1',3',1",3",1"'-Quaterphenyl]-3,3'''-dicarbonaldehyde in liquid crystal synthesis further underscores the versatility of the this compound core lookchem.com.

Quaterphenyls as Chiral Dopants for Cholesteric and Blue Phase Materials

The incorporation of chiral dopants into liquid crystal (LC) phases is crucial for inducing specific structural organizations, such as helical superstructures in cholesteric liquid crystals and the formation of blue phases. This compound derivatives, particularly those functionalized with chiral moieties, have demonstrated efficacy in this regard. These chiral quaterphenyls can be synthesized to possess moderate helical twisting power (HTP), a key parameter that dictates the pitch of the induced helix in cholesteric phases. Their compatibility with a range of nematic host mixtures, coupled with their inherent birefringence, makes them suitable candidates for chiral dopants in medium to highly birefringent nematic materials. This application is vital for generating cholesteric and blue phase materials, which are essential for advanced display technologies and optical applications tandfonline.comresearchgate.netresearchgate.net. Research indicates that the synthesis of chiral mesomorphic this compound derivatives, often with cyclohexylterphenyl moieties, has yielded ferroelectric liquid crystal (FLC) compositions with wide temperature ranges for the Sm-C* phase, low operating voltages, and good orientation quality tandfonline.comtandfonline.com.

High Birefringence Materials Development for Liquid Crystal Displays

Quaterphenyls are recognized for contributing to high birefringence (Δn) in liquid crystal materials, a critical property for enhancing the performance of liquid crystal displays (LCDs). High Δn values are essential for reducing response times and enabling thinner display cells, particularly for advanced applications like color-sequential LCDs and devices requiring sub-millisecond response times mdpi.comresearchgate.netnih.gov. The extended π-conjugated system of the this compound core provides a basis for significant optical anisotropy. By incorporating specific substituents, such as isothiocyanate terminal groups and lateral alkyl or fluoro substituents, researchers have synthesized this compound derivatives exhibiting birefringence values in the range of 0.44–0.63 surajitdhara.in. These materials are considered appropriate components for high-birefringent nematic mixtures used in various display technologies, including VA (Vertical Alignment) mode LCDs and augmented reality (AR) displays researchgate.netresearchgate.netnih.govgoogle.comrsc.orgmdpi.com. The ability to fine-tune properties like melting point, viscosity, and mesophase range through molecular design, including lateral substitutions, further enhances their utility in developing next-generation displays researchgate.netmdpi.comsurajitdhara.innih.gov.

Data Table 1: Birefringence (Δn) of this compound Derivatives in Liquid Crystal Applications

Compound/Mixture TypeBirefringence (Δn)Wavelength (nm)Temperature (°C)NotesReferences
This compound derivatives (general)0.2–0.5Not specifiedNot specifiedUsed in mixtures for advanced display applications mdpi.comresearchgate.netnih.gov
This compound-based chiral diestersModerateNot specifiedNot specifiedModerate helical twisting power, suitable for cholesteric/blue phases tandfonline.comresearchgate.netresearchgate.net
Laterally alkyl substituted quaterphenyls0.44–0.63Not specifiedNot specifiedIsothiocyanate terminal group, suitable for high-birefringent mixtures surajitdhara.in
UCF-N2 (containing this compound derivatives)High (≥0.12)Not specifiedNot specifiedLow viscosity, negative dielectric anisotropy, for mobile displays mdpi.com
This compound and phenylethynyltolane derivatives0.49 to 0.318400 to 160023Isothiocyanate terminal group, fluorinated lateral substituents nih.gov
This compound derivatives in AR display mixtures~0.26Not specifiedNot specifiedBroad temperature adaptability, moderate γ₁, dielectric anisotropy rsc.org

Scintillation Activity for Radiation Detection Research

This compound exhibits significant scintillation activity, making it a candidate material for radiation detection. Organic scintillators, including this compound crystals, are known for their fast decay times and low atomic numbers (Z), which are advantageous for certain detection applications researchgate.netresearchgate.netijs.silbl.gov. This compound crystals and their derivatives have been investigated for their ability to convert radiation energy into detectable light. Studies have noted that organic scintillators like this compound can show different scintillation decay times for different types of ionizing particles, such as alpha particles or protons compared to electrons researchgate.netresearchgate.net. This property is crucial for pulse shape discrimination (PSD), a technique used to differentiate between different types of radiation, such as neutrons and gamma rays researchgate.netresearchgate.net. While specific light yield and decay time values for this compound itself are often compared to standards like stilbene (B7821643) or anthracene, its potential in composite scintillators and organic glasses for enhanced performance in fast neutron detection is also being explored mdpi.comresearchgate.netgoogle.com.

Data Table 2: Scintillation Properties of this compound and Related Materials

Material/ApplicationScintillation PropertyValueNotesReferences
This compound crystalsDecay Time (for alpha/protons)Longer than for electronsUseful for Pulse Shape Discrimination (PSD) researchgate.netresearchgate.net
This compound-based plastic scintillatorsDecay TimeAccelerated with increasing concentrationCompared to PPO-based plastics mdpi.com
This compound-based organic glassesLight Yield10,000 to 25,000 photons/MeVeeHigher than trans-stilbene, potential for low-cost production; also exhibits efficient PSD google.com
p-Quaterphenyl (in solution)Fluorescence Quantum Yield0.89 - 0.92Measured in cyclohexane (B81311); high quantum yield is characteristic of its luminescent properties omlc.orgresearchgate.netphotochemcad.com
p-Terphenyl (as a reference for this compound)Light Output~3.5 × 10⁴ photons/MeVeeA factor of ~2-3 brighter than commercially available scintillators; used as a benchmark for this compound-based detectors researchgate.net
This compound-based emittersEmissionSky-blueMentioned in context of X-ray scintillators, suggesting potential for related applications documentsdelivered.com

Development of Organic Optical Filters and Switches

The optical properties of this compound, including its absorption and fluorescence characteristics, lend themselves to applications in organic optical filters and switches. This compound thin films exhibit distinct absorption and emission spectra, with optical band gaps reported around 2.2 eV for as-deposited films, which can be influenced by gamma irradiation rajpub.com. The material's ability to absorb UV and visible light, along with its nonlinear optical properties such as nonlinear absorption coefficients, makes it a subject of study for optoelectronic devices researchgate.netrajpub.comcore.ac.uk. While direct applications as commercial optical filters or switches may not be extensively detailed, the fundamental photophysical properties suggest potential. For instance, its nonlinear susceptibility and refractive index have been calculated, indicating its suitability for nonlinear optical applications researchgate.net. The development of colored organic semiconducting films, which can function as optical filters or in nonlinear optical switching, often involves molecules like this compound due to their tunable electronic structures researchgate.net.

Potential in Photonics Research

This compound's conjugated structure and photoluminescent properties position it as a material with considerable potential in broader photonics research. Its high fluorescence quantum yield (around 0.89-0.92) and relatively short fluorescence decay times (e.g., < 1 ns in low viscosity solvents) are desirable attributes for light-emitting applications omlc.orgresearchgate.net. This compound has been investigated for its use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its semiconductor properties and charge transport capabilities ontosight.aiossila.com. The molecule's ability to form thin films with specific optical constants and its potential for modification through chemical synthesis further expand its utility in photonics researchgate.netrajpub.comresearchgate.netossila.com. For example, its derivatives have been explored for creating self-assembled monolayers and Langmuir-Blodgett films, relevant for molecular electronics and optoelectronic devices ossila.com. The research into this compound's electronic and optical properties, including its energy gap and response to external stimuli, continues to uncover its potential in next-generation photonic and optoelectronic technologies.

Supramolecular Chemistry and Self Assembly of Quaterphenyl Architectures

Host-Guest Interactions Involving Quaterphenyl (B1678625) Derivatives

This compound derivatives have been instrumental in the design of host-guest systems, where a host molecule forms a complex with a guest molecule. A notable example involves this compound tetracarboxylic acid (QPTC), which self-assembles into a two-dimensional porous network capable of accommodating guest molecules. The defined cavities within the QPTC network can selectively bind with guest molecules like coronene (B32277), leading to the formation of a stable 2D Kagome complex. This demonstrates the potential of this compound-based hosts in creating organized molecular assemblies with specific recognition properties.

In another study, a novel molecular hybrid network with two distinct types of cavities was fabricated, showcasing the versatility of supramolecular design. This system was capable of immobilizing a variety of guest molecules, including coronene, copper(II) phthalocyanine (B1677752) (CuPc), triphenylene, heptanoic acid, and fullerene (C60). The selective trapping of these molecules within the different pores highlights the potential for creating sophisticated, multi-component architectures at the nanoscale.

Host MoleculeGuest Molecule(s)Resulting Supramolecular StructureKey Findings
This compound tetracarboxylic acid (QPTC)Coronene2D Kagome complexFormation of a stable, ordered host-guest system.
Molecular hybrid networkCoronene, CuPc, Triphenylene, Heptanoic acid, C60Multi-component 2D crystal architectureDemonstration of site- and size-selective guest immobilization.

Formation of 2D Porous Supramolecular Complexes

The self-assembly of this compound derivatives can lead to the formation of highly ordered, two-dimensional porous supramolecular complexes. These networks are of significant interest for their potential applications in areas such as molecular sieving, catalysis, and sensing. The aforementioned this compound tetracarboxylic acid (QPTC) is a prime example, forming a honeycomb-like network with hexagonal pores through hydrogen bonding between the carboxylic acid groups.

The structure of these 2D porous networks can be influenced by the presence of guest molecules, which can template the formation of specific arrangements. For instance, the addition of coronene to a solution of QPTC at a liquid-solid interface can steer the self-assembly process to favor the formation of the Kagome network over other potential close-packed structures. This guest-induced structural transformation is a powerful tool for controlling the architecture of supramolecular assemblies on surfaces.

Molecular Recognition and Selective Adsorption Studies

Molecular recognition is a key aspect of supramolecular chemistry, where specific non-covalent interactions lead to the selective binding of a host to a particular guest. The porous networks formed by this compound derivatives exhibit remarkable molecular recognition capabilities. The size, shape, and chemical nature of the pores within these networks dictate which molecules can be adsorbed.

Studies on the hybrid molecular network with dual cavities have shown both site- and size-selective effects. nih.gov This means that not only do guest molecules of a specific size fit into the pores, but they also show a preference for one type of cavity over the other. nih.gov This level of selectivity is crucial for applications such as the separation of mixtures of molecules with similar properties. The ability to design and fabricate surfaces with such precise recognition sites opens up possibilities for creating highly selective sensors and separation media.

Construction of Discrete Supramolecular Fractals

A groundbreaking achievement in the self-assembly of this compound derivatives is the construction of discrete supramolecular fractals. nih.gov Specifically, researchers have successfully created molecular Sierpiński triangles on a silver surface (Ag(111)). nih.gov This was accomplished using 4,4'''-dibromo-1,1':3',1'':4'',1'''-quaterphenyl as a molecular building block. nih.gov

The formation of these intricate, self-similar patterns is driven by a combination of synergistic halogen and hydrogen bonds between the this compound derivative molecules. nih.gov The process is highly controlled, leading to the assembly of defect-free molecular fractals at low temperatures (below 80 K). nih.gov This pioneering work demonstrates a new strategy for the bottom-up fabrication of complex, extended molecular structures on surfaces, with potential applications in nanoelectronics and catalysis. nih.govacs.org

Fractal TypeMolecular Building BlockDriving Forces for AssemblySubstrate
Sierpiński Triangles4,4'''-dibromo-1,1':3',1'':4'',1'''-quaterphenylHalogen and hydrogen bondsAg(111)

Self-Assembly Processes at Liquid-Solid Interfaces

The self-assembly of this compound derivatives at liquid-solid interfaces is a crucial area of research for creating functional surfaces and thin films. bohrium.com This environment allows for a dynamic process where molecules can adsorb, desorb, and rearrange to form thermodynamically stable structures. The choice of solvent and substrate plays a significant role in the resulting supramolecular architecture.

For example, the formation of the 2D porous networks of this compound tetracarboxylic acid is typically carried out at the interface between a solution of the molecule and a solid substrate like graphite. nih.gov Scanning tunneling microscopy (STM) is a powerful technique used to visualize these self-assembled monolayers with sub-molecular resolution, providing insights into the packing and ordering of the this compound derivatives on the surface. rsc.org Understanding and controlling these self-assembly processes is key to harnessing the properties of these molecular architectures for practical applications.

Applications in Molecular Separations and Sensing Research

The unique properties of this compound-based supramolecular architectures make them promising candidates for applications in molecular separations and sensing. The well-defined pore sizes of the 2D porous networks can act as molecular sieves, allowing smaller molecules to pass through while blocking larger ones. researchgate.netnih.gov This principle can be applied to the separation of gases or liquids with high selectivity. researchgate.netnih.gov

Furthermore, the ability of this compound-based hosts to selectively bind guest molecules can be exploited for chemical sensing. The binding of a target analyte can induce a measurable change in the physical properties of the supramolecular assembly, such as its fluorescence or conductivity. While research in this area is ongoing, the principles of host-guest chemistry and molecular recognition demonstrated by this compound derivatives lay a strong foundation for the development of novel sensors with high sensitivity and selectivity.

Polymerization Studies Involving Quaterphenyl Monomers

Quaterphenyl (B1678625), a linear aromatic hydrocarbon consisting of four phenyl rings linked in a para configuration, serves as a valuable building block in the synthesis of advanced polymeric materials. Its rigid, conjugated structure imparts desirable electronic and thermal properties to the resulting polymers.

Conjugated Oligomers and Polymers through Plasma Polymerization

Plasma polymerization offers a route to deposit thin films of conjugated materials from various precursors, including this compound. This technique involves using a glow discharge to break down precursor molecules and deposit them as thin films on a substrate. While plasma polymerization can yield stable, pinhole-free films with good substrate adhesion, it often results in polymers with less predictable chemical structures, higher degrees of cross-linkage, and increased electrical resistivity compared to conventional chemical synthesis methods chalcogen.ro.

Research has explored the use of this compound, often in combination with other precursors like p-xylene (B151628), in DC-glow discharge reactors to synthesize poly(p-phenylene) (PPP)-like films. These studies aim to create conjugated oligomers and polymers with semiconducting properties suitable for organic electronic applications chalcogen.ro. The deposited films are typically characterized using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, atomic force microscopy (AFM), and current-voltage (I-V) measurements to understand their morphology, structure, and electrical conduction mechanisms, which can be dominated by space-charge-limited conduction (SCLC) chalcogen.ro. Polymers derived from this compound precursors in these plasma processes tend to exhibit a large band gap chalcogen.ro.

Poly(p-phenylene) (PPP)-like Film Synthesis

Poly(p-phenylene) (PPP) is a class of conjugated polymers known for its exceptional thermal stability, resistance to oxidation and irradiation, and a wide conductivity range when doped chalcogen.rophysicsjournal.net. The synthesis of PPP-like films using this compound as a precursor via plasma polymerization has been investigated chalcogen.ro. This method leverages the structural similarities between plasma-polymerized films and chemically synthesized PPP, aiming to harness the desirable properties of PPP for applications in organic electronics chalcogen.ro. While electrochemical synthesis and other chemical routes exist for PPP physicsjournal.netresearchgate.netcaltech.edu, plasma polymerization offers a distinct approach for thin film deposition.

Poly(aryl ether)s with this compound Chromophores

This compound units can be incorporated as chromophores into poly(aryl ether) backbones to create novel polymers with tailored electronic and optical properties. For instance, two such polymers, poly[oxy-[9-(2-ethylhexyl)carbazole-3,6-oxy]-3,3'''-dicyano-p-quaterphenyl-4,4'''-ylene] (PCNCA) and poly[oxy-[9-(2-ethylhexyl)carbazole-3,6-oxy]-3,3'''-bis(trifluoromethyl)p-quaterphenyl-4,4'''-ylene] (PCFCA), have been synthesized acs.org. These polymers exhibit good solubility in common organic solvents and possess high thermal stability, with a 5% weight loss temperature exceeding 400 °C acs.org.

Table 1: Properties of Poly(aryl ether)s with this compound Chromophores

PolymerThis compound Chromophore ModificationSolubility5% Weight Loss Temp. (°C)UV/Vis Max (nm)PL Max (nm)Relative Quantum Yield (Film)Relative Quantum Yield (THF)
PCNCA3,3'''-dicyano-p-quaterphenylSoluble> 400~318-319~407-4130.020.04
PCFCA3,3'''-bis(trifluoromethyl)-p-quaterphenylSoluble> 400~318-319~407-4130.400.19

Microporous and Hypercrosslinked Polymer Synthesis

This compound can also serve as a monomer in the synthesis of porous polymer materials, particularly through superacid-catalyzed polymerizations and hypercrosslinking strategies.

Formation Mechanism and Structural Regulation of Hypercrosslinked Polymers

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers primarily synthesized via Friedel-Crafts alkylation, typically catalyzed by Lewis acids rsc.orgresearchgate.netjcatalysis.comresearchgate.netathena-publishing.com. The formation mechanism involves multiple and often random alkylation reactions, making structural regulation a complex area of research rsc.orgresearchgate.net. HCPs are characterized by a highly cross-linked network, leading to permanent porosity and high surface areas rsc.orgjcatalysis.comathena-publishing.com.

Several strategies exist for HCP synthesis, including post-cross-linking of polymer precursors, self-cross-linking of specific monomers, and knitting by external crosslinkers rsc.orgathena-publishing.com. The external crosslinking method, which uses an external crosslinking agent to interlink aromatic monomers, is noted for its mild synthesis conditions, good stability, high yield, and broad availability of monomers researchgate.netresearchgate.net. Aromatic compounds like benzene, biphenyl (B1667301), triphenylbenzene, and this compound can be used as monomers, with agents such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA) and catalysts like Lewis acids facilitating the process researchgate.net. These methods enable the creation of polymers with designed pore structures and properties by connecting various building blocks researchgate.net. The resulting networks are rigid and highly interconnected, with phenyl rings linked by methylene (B1212753) units rsc.org.

Table 2: Strategies for Hypercrosslinked Polymer (HCP) Synthesis

StrategyDescriptionKey Features
Post-crosslinkingPre-formed polymer precursors (e.g., polystyrene-type) are cross-linked.May involve an extra polymerization step prior to hypercrosslinking; can limit monomer choice.
Self-cross-linkingSpecific aromatic monomers undergo internal condensation reactions to form the network.Direct polymerization of monomers.
Knitting by External AgentsAromatic monomers are linked by an external crosslinking agent, often catalyzed by Lewis acids.Mild conditions, good stability, high yield, broad monomer availability, tunable structure, cost-effective. Examples include FDA as crosslinker with aromatic monomers.

Superacid-Catalyzed Polymerizations for Porous Materials

Superacid-catalyzed polymerizations provide a pathway to synthesize novel porous polymers, including fluorinated aromatic polymers, utilizing monomers like p-quaterphenyl (B89873) researchgate.netacs.orgcsic.es. These reactions typically involve the step-polymerization of aromatic hydrocarbons with ketones, often bearing electron-withdrawing groups, in the presence of strong Brønsted superacids such as trifluoromethanesulfonic acid (TFSA) researchgate.netacs.orgcsic.es.

These one-pot, metal-free polymerizations, often conducted at room temperature in solvents like methylene chloride or chloroform, yield polymeric particles researchgate.netacs.orgcsic.es. The resulting polymers exhibit high thermal stability, with insignificant weight loss observed below 500 °C or 5% weight loss temperatures above 400 °C researchgate.netacs.org. Studies have confirmed the incorporation of p-quaterphenyl into the polymer chains via NMR spectroscopy researchgate.net. The polymers possess conformational rigidity and significant free volumes, estimated to be around 0.205–0.221 cm³/g, suggesting intrinsic microporosity suitable for gas sorption applications and potential use as molecular sieves researchgate.net. Scanning electron microscopy (SEM) of these materials reveals rough surfaces with pore sizes typically ranging from 20 to 50 nm researchgate.net. High molecular weights, up to 1,000,000 g/mol , with low polydispersity (generally less than 2) have been achieved acs.org. Porous polymer networks (POPs) synthesized through similar superacid-catalyzed routes have demonstrated BET surface areas ranging from 800 to 1000 m²/g csic.es.

Relationship between Polymer Structure and Properties (e.g., Thermal Stability, Surface Area)

Polymers incorporating this compound units, particularly p-quaterphenyl, exhibit notable thermal stability and tunable porous characteristics, which are intrinsically linked to their molecular architecture and the polymerization methods employed. Research into these materials highlights how structural features derived from the this compound backbone influence macroscopic properties, making them candidates for advanced applications in areas such as gas adsorption and separation.

Polymerization Methodologies and Resulting Properties

This compound monomers can be integrated into polymer chains through several synthetic routes, each influencing the final material's properties.

Superacid-Catalyzed Step Polymerization: This method allows for the synthesis of novel fluorinated aromatic polymers by reacting p-quaterphenyl with fluoroketones. These polymerizations can be conducted in a one-pot, metal-free fashion at room temperature, yielding polymeric particles. The resulting polymers demonstrate high thermal stability, with thermogravimetric analysis indicating insignificant weight loss below 500 °C researchgate.net. Furthermore, these materials often possess moderate-to-high specific surface areas, typically ranging from 760 to 935 m²/g, with a significant contribution from microporosity (64-77%) researchgate.net. Studies have also indicated that the conformational rigidity and free volume calculations for these polymers suggest medium hardness and free volumes in the range of 0.205–0.221 cm³/g, contributing to their porous nature and rough surfaces with pore sizes around 20–50 nm researchgate.net.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is effective for creating alternating copolymers. For example, 4,4′-dibromo-p-quaterphenyl has been copolymerized with fluorene (B118485) diboronic acids. These copolymers typically exhibit good thermal stability, with onset degradation temperatures around 415 °C and maximum degradation temperatures near 440 °C researchgate.net. While specific surface area data for these particular copolymers were not detailed in the reviewed literature, the method allows for precise control over polymer chain structure, which is fundamental to property tuning researchgate.net.

Radical Polymerization: Vinyl ketone monomers functionalized with this compound moieties have been successfully polymerized using standard radical initiators like AIBN. While this method is effective for forming polymers from such monomers, detailed reports on the thermal stability and surface area of the resulting this compound-containing polymers via this specific route were not extensively covered in the provided snippets mdpi.com.

Incorporation into Specialized Polymers: this compound units can also be incorporated into polymer backbones for specific functionalities, such as in anion-exchange membranes (AEMs). Research into poly(this compound piperidinium) membranes has shown that the configuration of the this compound monomer (e.g., para,para- vs. meta,meta-connectivity) significantly influences chain flexibility, water uptake, and ionic conductivity, while maintaining high alkaline stability researchgate.net. Thermal decomposition studies of these membranes indicate that chain stiffness affects cationic loss researchgate.net.

Influence of Structure on Thermal Stability and Surface Area

The inherent structure of the this compound unit, characterized by its rigid, conjugated aromatic system, contributes significantly to the thermal resilience of the polymers it forms. Generally, polymers with higher molecular weights and cross-linked structures tend to exhibit enhanced thermal stability due to stronger interchain bonding and reduced chain mobility solubilityofthings.com. The high decomposition temperatures observed for this compound-containing polymers, often exceeding 500 °C for certain fluorinated aromatic polymers researchgate.net, underscore this structural advantage.

Table 1: Thermal Stability of this compound-Containing Polymers

Polymer Type / Monomer UsedThermal Stability MetricValueReference
Fluorinated aromatic polymers (from p-quaterphenyl)Onset of degradation temperature> 500 °C researchgate.net
Copolymers (from 4,4′-dibromo-p-quaterphenyl)Onset degradation temperature~ 415 °C researchgate.net
Copolymers (from 4,4′-dibromo-p-quaterphenyl)Maximum degradation temperature~ 440 °C researchgate.net
Poly(this compound piperidinium) membranes (general trend)Thermal decompositionInfluenced by chain stiffness researchgate.net

Table 2: Surface Area of this compound-Containing Polymers

Polymer Type / Monomer UsedSurface Area Metric (BET)Value (m²/g)Micropore Volume ContributionPore Size RangeReference
Microporous polymers (from p-quaterphenyl)Specific surface area760 - 93564 - 77%20–50 nm researchgate.net
Fluorinated aromatic polymers (from p-quaterphenyl)Specific surface areaNot specifiedNot specifiedNot specified researchgate.net
Copolymers (from 4,4′-dibromo-p-quaterphenyl)Specific surface areaNot specifiedNot specifiedNot specified researchgate.net

Note: Values are based on available data from the cited research. Some properties were not explicitly quantified in the provided snippets.

Compound Name List:

this compound

p-Quaterphenyl

4,4′-dibromo-p-quaterphenyl

Poly(this compound piperidinium)

Quaterphenyl Derivatives and Functionalization in Targeted Research

Impact of Fluorination on Electronic and Photophysical Properties

The introduction of fluorine atoms into quaterphenyl (B1678625) structures significantly influences their electronic and photophysical characteristics. Fluorine, being highly electronegative, can lower molecular orbital energy levels, affecting oxidation and reduction potentials. This electronic tuning is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control over energy levels is paramount for device performance and stability researchgate.netrsc.org.

Research has demonstrated that even fluorine substitution on methylene (B1212753) bridges, rather than directly on the aromatic rings, can lead to substantial changes in photophysical properties, including fluorescence quantum yields and lifetimes researchgate.netrsc.orgrsc.org. For instance, in ladder-type quaterphenyls, the degree and position of fluorine substitution can cause significant shifts in absorption and emission bands and alter non-radiative deactivation pathways researchgate.netrsc.org. While some fluorinated derivatives show a decrease in fluorescence quantum yield, others, depending on the substitution pattern, can remain highly fluorescent or even exhibit enhanced emission rsc.org. Fluorination can also impact molecular packing in the solid state, influencing charge transport and exciton (B1674681) migration rsc.org. Perfluorination of oligo(p-phenylene)s, including this compound, has been observed to cause a hypsochromic shift in absorption spectra, a decrease in fluorescence quantum yields, an increase in fluorescence lifetimes, and a positive shift in oxidation potentials researchgate.net.

Chiral Functionalization and Helical Twisting Power

This compound derivatives can be rendered chiral through the incorporation of chiral substituents, leading to molecules with helical structures and specific chiroptical properties. These chiral quaterphenyls are of interest as dopants in liquid crystalline materials, particularly for generating cholesteric and blue phase phases researchgate.nettandfonline.com. The helical twisting power (HTP) of these chiral dopants quantifies their ability to induce a helical structure in a nematic host.

Synthesis and Investigation of Tetramethyl-p-Quaterphenyl and its Spectroscopic Features

Tetramethyl-p-quaterphenyl, specifically derivatives like 2'',3,3',3'''-tetramethyl-1,1':4',1'':4'',1'''-quaterphenyl, represents a functionalized this compound with methyl groups attached to the phenyl rings ontosight.ai. The synthesis of such compounds typically involves multi-step organic reactions, often utilizing Suzuki-Miyaura cross-coupling or similar methods for forming carbon-carbon bonds between aryl halides and organoboranes ontosight.ai.

These tetramethyl derivatives are of interest in materials science, particularly for applications in organic electronics like OLEDs and photovoltaic devices, due to their potential for high charge carrier mobility and stability ontosight.ai. Spectroscopic investigations, including UV-Vis absorption and fluorescence spectroscopy, are crucial for understanding their electronic and optical properties researchgate.net. Theoretical studies using Density Functional Theory (DFT) can provide insights into the electronic structure, such as the distribution of HOMO and LUMO orbitals, and predict spectral features researchgate.net. The methyl groups can influence steric bulk, affecting properties like melting point, solubility, and reactivity ontosight.ai.

Dicarboxylic Acid Derivatives in Supramolecular Building Blocks

This compound dicarboxylic acid derivatives, such as [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid (H₂QPDC), are extensively used as building blocks in supramolecular chemistry, particularly in the construction of Metal-Organic Frameworks (MOFs) cymitquimica.comossila.comiucr.orggoogle.comchemicalbook.com. The linear, rigid structure of the this compound backbone, combined with the terminal carboxylic acid groups, makes H₂QPDC an ideal linker for creating porous crystalline materials ossila.comiucr.org.

MOFs synthesized using this compound dicarboxylate linkers exhibit potential in various applications, including heterogeneous catalysis, gas adsorption and separation, sensing, drug delivery, and as components in artificial photosynthesis dyes ossila.comiucr.org. The extended π-conjugation of the this compound unit also suggests potential applications in optoelectronic devices, such as organic field-effect transistors (OFETs) ossila.com. Furthermore, functionalized this compound dicarboxylates have been developed for advanced applications, such as in nanoscale MOFs for X-ray stimulated cancer therapy, where they can be conjugated with therapeutic agents nih.gov. The precise arrangement of these linkers within the MOF structure dictates the framework's porosity and functionality iucr.orggoogle.comresearchgate.net.

Exploration of Other Substituted Quaterphenyls for Specific Research Aims

Beyond fluorination and dicarboxylic acid functionalities, a wide array of other substituted quaterphenyls are synthesized and investigated for specific research objectives. These include derivatives with alkyl or aryl substituents, amino groups, or other functional moieties designed to impart particular properties.

For example, [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-diamine (QPDA) is utilized as a precursor for constructing hole extraction layers or covalent organic frameworks (COFs) ossila.com. Derivatives of QPDA have been successfully employed in OLEDs and perovskite solar cells as blue emission layers or hole extraction materials ossila.com. Other research explores shape-persistent, double-helically twisted macrocycles incorporating this compound moieties, designed for use as chiral sensors academie-sciences.fr.

The synthesis of various substituted quaterphenyls, such as those with thiomethyl groups, aims to create materials with aggregation-induced piezofluorochromic properties, where the material's luminescence changes in response to pressure scirp.org. The versatility of the this compound scaffold allows for the fine-tuning of electronic, optical, and structural properties through strategic functionalization, opening avenues for novel materials in diverse fields ranging from advanced electronics to sensing and biomedical applications.

Future Research Directions and Emerging Paradigms in Quaterphenyl Chemistry

Advanced Material Design with Tuned Quaterphenyl (B1678625) Architectures

The future of this compound chemistry lies in the precise tailoring of molecular architectures to achieve specific material properties. Researchers are actively investigating how modifications to the this compound backbone and its substituents can lead to materials with enhanced performance.

Substituent Engineering: Altering the electronic properties of quaterphenyls by introducing various substituents on the phenyl rings is a key strategy. This tuning directly influences critical parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which are fundamental for their application in organic electronics ontosight.ai.

Fluorination Strategies: The incorporation of fluorine atoms into conjugated polymer backbones, including those based on this compound units, has shown significant promise. Fluorination can fine-tune optoelectronic properties and structural parameters, leading to more efficient semiconducting polymers for applications like organic photovoltaics researchgate.net.

Connectivity Tuning: In polymeric systems, such as poly(this compound piperidinium) membranes, the ratio of meta to para connectivity within the this compound units can be manipulated. This allows for control over backbone flexibility, which in turn influences water uptake and ionic conductivity. For instance, membranes with a higher fraction of meta connectivity exhibit increased conductivity and water uptake at elevated temperatures, offering a pathway to design membranes with tailored properties for electrochemical applications researchgate.net.

Deeper Understanding of Structure-Property-Performance Relationships

A fundamental aspect of advancing this compound applications is the detailed elucidation of how specific structural features translate into macroscopic properties and ultimately, performance.

Crystallographic and Computational Analysis: Advanced techniques like X-ray crystallography and Density Functional Theory (DFT) are crucial for understanding molecular arrangements and predicting properties. For example, studies on dodecanitro-quaterphenyl (DODECA) utilize DFT to analyze the influence of nitro group positions on molecular reactivity researchgate.net.

Intermolecular Interactions and Packing: The way this compound molecules pack in crystalline solids significantly impacts their bulk properties, including optical response and charge transport. Research into oligo(para-phenylenes), including this compound, under hydrostatic pressure reveals how changes in intermolecular distances and molecular arrangement affect these properties capes.gov.br. The bulk modulus of p-quaterphenyl (B89873), for instance, is reported at 83 kbar capes.gov.br.

Conformation and Charge Transport: The conformational flexibility of quaterphenyls and the energy barriers associated with their planarization are directly linked to charge transport mechanisms, such as superexchange and hopping. Understanding these relationships is vital for designing efficient charge-transporting materials capes.gov.br. Quantum-mechanical calculations of reorganization energy and transfer rates provide critical insights into how molecular structure dictates conductivity in thin films bibliotekanauki.pl.

Novel Synthetic Routes and Scalable Production Methods

The development of efficient, scalable, and sustainable synthetic routes remains a cornerstone for the widespread adoption of this compound-based materials.

Green Chemistry Approaches: Emphasis is placed on developing synthetic methods that are cost-effective, high-yield, and employ environmentally benign practices. This includes utilizing green solvents and minimizing catalyst loading in reactions like the Suzuki-Miyaura cross-coupling, a common method for synthesizing this compound derivatives ontosight.airesearchgate.net.

Route Scouting and Optimization: Comprehensive route scouting is essential to identify synthetic pathways that are not only feasible but also scalable and cost-competitive. This process involves evaluating factors such as raw material costs, reaction yields, selectivity, safety, and environmental impact to prioritize the most promising routes for large-scale manufacturing spirochem.comchiroblock.com.

Exploration of Novel Methodologies: Research is ongoing to discover entirely new synthetic strategies, potentially involving metal-free catalysis or novel polymerization techniques, to produce complex this compound structures with improved efficiency and reduced environmental footprint researchgate.netdtic.mil.

Integration of Quaterphenyls in Multifunctional Systems

Quaterphenyls are increasingly being integrated into sophisticated systems to impart or enhance multiple functionalities, bridging molecular design with device engineering.

Organic Electronics: Their inherent charge carrier mobility and stability make this compound derivatives attractive components for organic light-emitting diodes (OLEDs) and photovoltaic devices ontosight.ai.

Nanomedicine and Catalysis: this compound-based linkers are utilized in the construction of metal-organic frameworks (MOFs). When these MOFs confine photosensitizers, such as zinc phthalocyanine (B1677752) (ZnP), they can prevent aggregation-induced quenching, leading to enhanced reactive oxygen species (ROS) generation and improved performance in photodynamic therapy (PDT) wiley-vch.deacs.org. For example, ZnP@Hf-QC demonstrated an IC50 of 0.14 μM in PDT acs.org.

Molecular Electronics: Quaterphenyls are being explored as molecular wires in single-molecule parallel circuits. By designing molecules with multiple anchoring groups, researchers aim to create systems with synergistic through-bond and through-space conduction channels, potentially leading to higher conductance and multifunctional molecular devices for next-generation integrated circuits scut.edu.cn.

Theoretical Advancements in Predicting Complex this compound Behavior

Computational chemistry and theoretical modeling are indispensable tools for accelerating the discovery and optimization of this compound-based materials.

Predictive Modeling: Advanced computational methods, including DFT and quantum-mechanical calculations, are employed to predict electronic properties, conformational dynamics, and reaction pathways. These theoretical insights guide experimental efforts and enable rational design of new this compound derivatives researchgate.netbibliotekanauki.plpku.edu.cnresearchgate.net.

Structure-Property Correlations: Theoretical frameworks help establish robust correlations between molecular structure and material properties, such as charge transport efficiency and optical characteristics. This predictive power is crucial for accelerated materials design, allowing researchers to screen vast numbers of potential candidates virtually gerdschroeder-turk.orgtechnologycatalogue.com.

Electrochemical and Kinetic Studies: Theoretical models are being developed to understand complex electrochemical processes involving quaterphenyls, such as comproportionation reactions, providing a deeper understanding of their behavior in electrochemical devices researchgate.net.

Exploration of Quaterphenyls in Quantum Technologies and Nanoscale Devices

The burgeoning field of quantum technologies presents new frontiers for materials science, and quaterphenyls are being considered for their potential roles in nanoscale devices.

Nanoscale Device Optimization: Quantum simulation techniques are being leveraged to optimize the performance of nanoscale devices, including transistors and sensors, with potential applications in energy harvesting and quantum computing numberanalytics.com.

Molecular Electronics Interfaces: While direct applications of quaterphenyls in quantum computing are still nascent, their integration into molecular electronics, such as single-molecule circuits, positions them as potential building blocks for nanoscale devices that could interface with quantum systems scut.edu.cn. The precise control over electronic properties and molecular assembly offered by quaterphenyls makes them candidates for investigation in this rapidly evolving domain.

Q & A

Q. What are the standard synthetic routes for quaterphenyl derivatives, and how do reaction conditions influence yield and purity?

this compound synthesis typically employs cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) due to their efficiency in forming aryl-aryl bonds. Key considerations include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are common, but ligand choice (e.g., biphenylphosphine) affects regioselectivity .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C optimize reaction kinetics while minimizing side products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (toluene) ensures >98% purity, as validated by GC or HPLC .

Example Protocol :

StepParameterOptimization Range
Catalyst loading2–5 mol%Balances cost and yield
Reaction time12–24 hrsPrevents over-oxidation
WorkupAqueous washRemoves Pd residues

Q. Which spectroscopic techniques are most reliable for characterizing this compound structural isomers?

Structural elucidation requires multi-technique validation:

  • NMR : ¹H/¹³C NMR distinguishes para/meta isomers via coupling patterns and chemical shifts (e.g., para-substituted this compound shows singlet aromatic protons) .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation but requires high-quality crystals, often grown via slow vapor diffusion .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

Data Interpretation Tip : Contradictions between NMR and XRD (e.g., unexpected symmetry) may arise from dynamic motion in solution; use DFT calculations to model conformers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound electronic properties?

Discrepancies often stem from:

  • Solvent effects : Computational models (e.g., DFT) may neglect solvation. Validate using COSMO-RS solvation models or experimental solvent-screening .
  • Crystal packing : XRD reveals intermolecular interactions (e.g., π-π stacking) that alter bandgap vs. isolated-molecule simulations.
  • Methodological calibration : Cross-validate with UV-Vis (experimental) and TD-DFT (computational) for absorption spectra alignment .

Q. What strategies mitigate aggregation-induced quenching in this compound-based optoelectronic devices?

Aggregation in solid-state devices reduces luminescence efficiency. Solutions include:

  • Side-chain engineering : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder π-π stacking .
  • Host-guest systems : Blend this compound with a polymer matrix (e.g., PMMA) to isolate emissive units.
  • Device architecture : Use thin-film deposition (e.g., spin-coating at 2000 rpm) to control morphology .

Experimental Workflow :

ParameterAggregation TestSolution
PL intensity50% drop in solution vs. filmModify substituents
AFM imagingSurface roughness >5 nmOptimize deposition

Q. How should researchers design experiments to address discrepancies in reported this compound thermal stability values?

Variations in decomposition temperatures (Td) arise from:

  • Atmosphere : Oxidative (TGA in air) vs. inert (N₂) conditions. Standardize testing under N₂ flow (10°C/min) .
  • Sample purity : Impurities (e.g., residual catalyst) lower Td. Pre-purify via sublimation (150°C, 0.1 mbar) .
  • Instrument calibration : Cross-check with reference materials (e.g., indium melting point).

Data Validation Table :

SourceTd (°C)MethodPurity (%)
Study A320TGA (N₂)99.5
Study B290TGA (air)98.0

Methodological Guidelines

  • Reproducibility : Document reaction conditions (e.g., glovebox O₂ levels <1 ppm for air-sensitive couplings) and raw data in supplementary materials .
  • Contradiction Analysis : Use error-propagation models and peer validation for outlier identification .
  • Ethical Reporting : Disclose conflicts of interest and data ownership per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.